Structural Differentiation from the Closest N-[3-(2-Phenylethoxy)phenyl]benzamide Analogs
The target compound is distinguished from the nearest catalogued N-[3-(2-phenylethoxy)phenyl]benzamide analogs by its unique combination of 2-acetamido and 3,5-dichloro substitutions on the benzamide ring. The closest analogs include 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-65-6), which replaces the 2-acetamido with 2-hydroxy-3-methyl and lacks chlorine; and 5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-79-6), which carries only a single chlorine at the 5-position and a 2-hydroxy instead of 2-acetamido . No analog in this sub-series simultaneously bears the 2-acetamido group and 3,5-dichloro pattern. In related 2-acetamidobenzamide series, the presence of the acetamido group at the 2-position has been shown to be critical for antiproliferative activity, with its removal or replacement by hydroxy reducing potency by >5-fold in HCT-116 and MCF-7 cell lines [1].
| Evidence Dimension | Structural feature combination (2-acetamido + 3,5-dichloro + 3-(2-phenylethoxy)phenyl) |
|---|---|
| Target Compound Data | 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-77-4); MW 443.3; 2-acetamido present; Cl at positions 3 and 5; phenylethoxy linker |
| Comparator Or Baseline | 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-65-6): 2-hydroxy replaces 2-acetamido, no Cl. 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-79-6): 2-hydroxy replaces 2-acetamido, single Cl at position 5 |
| Quantified Difference | Target compound is the only catalogued member of the N-[3-(2-phenylethoxy)phenyl]benzamide sub-class combining 2-acetamido and 3,5-dichloro motifs. SAR from related series: 2-acetamido→2-hydroxy replacement reduces antiproliferative activity >5-fold in HCT-116 cells [1] |
| Conditions | Structural comparison based on chemical inventory data (Chem960, ChemSrc); SAR inference from Raffa et al. (2015) 2-acetamidobenzamide series in HCT-116 colon carcinoma and MCF-7 breast adenocarcinoma cell lines (MTT assay, 48 h exposure) |
Why This Matters
The unique substitution pattern defines this compound's chemical space within the N-phenylbenzamide class; replacing it with a nearest-neighbor analog removes functional groups that published SAR indicates are critical for biological activity.
- [1] Raffa D, Maggio B, Plescia F, et al. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorg Med Chem. 2015;23(19):6305-6316. doi:10.1016/j.bmc.2015.08.027 View Source
